molecular formula C18H16ClN3O3S B2626423 (E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide CAS No. 1798408-32-8

(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide

Cat. No.: B2626423
CAS No.: 1798408-32-8
M. Wt: 389.85
InChI Key: LDPDEJBITQSQNZ-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide is a sulfonamide derivative featuring a conjugated ethenesulfonamide backbone, a 4-chlorophenyl group, and a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl moiety. The (E)-configuration of the ethenesulfonamide group ensures planarity, which may enhance π-conjugation and influence intermolecular interactions. The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, contributes to metabolic stability and binding affinity in drug design.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-13-4-2-3-5-16(13)18-21-17(22-25-18)12-20-26(23,24)11-10-14-6-8-15(19)9-7-14/h2-11,20H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDEJBITQSQNZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC(=NO2)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol, under reflux conditions.

    Synthesis of the Ethenesulfonamide Moiety: The ethenesulfonamide group can be introduced via a sulfonylation reaction. This involves reacting an appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the oxadiazole intermediate with the ethenesulfonamide derivative. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Structural Information

  • Molecular Formula : C20H20ClN3O2S
  • Molecular Weight : 397.91 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features that allow for interactions with biological targets.

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell signaling pathways. For instance, compounds with similar oxadiazole structures have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of the chlorophenyl group enhances its antimicrobial activity. Research indicates that derivatives of sulfonamides are effective against a range of bacterial strains, making this compound a candidate for antibiotic development .

Material Science

The unique properties of this compound make it suitable for various applications in material science.

  • Polymer Synthesis : The sulfonamide group can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their resistance to degradation and enhance their mechanical strength .
  • Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterial synthesis, particularly in the creation of nanoparticles for drug delivery systems .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of oxadiazole derivatives. The researchers synthesized several compounds based on the oxadiazole structure and tested their efficacy against various cancer cell lines. The results indicated that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on sulfonamide derivatives, researchers evaluated the antimicrobial activity of several compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated that compounds with chlorophenyl substitutions exhibited superior antimicrobial properties compared to their unsubstituted counterparts. This supports the potential application of this compound as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The target compound shares core features with sulfonamide derivatives reported in crystallographic studies (Table 1). Key differences lie in the heterocyclic rings and substituents:

Compound Heterocycle Substituents Biological/Structural Relevance
Target Compound 1,2,4-Oxadiazole 2-Methylphenyl, 4-Chlorophenyl Enhanced metabolic stability; steric bulk may reduce solubility but improve target selectivity.
4-Chloro-N-(4-chlorophenylsulfonyl)-N-(benzisothiazol-2-yl)benzenesulfonamide 1,2-Benzisothiazole Dual 4-chlorophenyl groups Planar sulfonamide backbone; potential for π-π stacking and halogen bonding.
4-[(E)-2,3-Dihydroxybenzylideneamino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide 1,2-Oxazole 5-Methyl, 2,3-dihydroxybenzylidene Forms metal complexes; H-bonding drives 1D polymeric chains.

Table 1. Structural comparison of sulfonamide derivatives.

Molecular Geometry and Conformation

  • Dihedral Angles : In the target compound, the (E)-ethenesulfonamide group likely enforces near-planarity between the 4-chlorophenyl and oxadiazole rings. This contrasts with ’s compound, where dihedral angles between aromatic and heterocyclic groups range from 16.83° to 80.41° . Such angles influence molecular packing and intermolecular interactions.
  • Planarity : The 1,2,4-oxadiazole ring in the target compound is expected to exhibit high planarity (r.m.s. deviation <0.02 Å), similar to the 1,2-oxazole ring in (r.m.s. deviation = 0.0198 Å) .

Intermolecular Interactions

  • Hydrogen Bonding : highlights S(6) and R₂²(8) hydrogen-bonding motifs, which stabilize crystal packing . The target compound’s sulfonamide group may form analogous N–H⋯O/N interactions, though the 2-methylphenyl substituent could sterically hinder these interactions compared to less bulky analogs.
  • π–π Stacking : reports π–π interactions between benzene rings (3.79 Å) . The 4-chlorophenyl group in the target compound may strengthen such interactions via halogen-π effects, while the 2-methylphenyl group could reduce stacking efficiency due to steric clashes.

Research Findings and Implications

  • Structural Stability : Bulky substituents (e.g., 2-methylphenyl) may reduce conformational flexibility but enhance thermal stability, as seen in halogenated analogs .
  • The 4-chlorophenyl group may improve lipophilicity, aiding membrane penetration .
  • Crystallographic Behavior : ’s observation of H-bond-driven polymeric chains suggests the target compound could form similar supramolecular architectures, albeit with altered dimensionality due to steric effects .

Biological Activity

(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide is a compound belonging to the ethenesulfonamide class, which has garnered attention for its potential biological activities, particularly in anticancer and receptor antagonist applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group and an oxadiazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

 E 2 4 Chlorophenyl N 5 2 methylphenyl 1 2 4 oxadiazol 3 yl methyl ethenesulfonamide\text{ E 2 4 Chlorophenyl N 5 2 methylphenyl 1 2 4 oxadiazol 3 yl methyl ethenesulfonamide}

Research indicates that compounds like this compound may act as endothelin receptor antagonists , modulating cardiovascular functions by blocking endothelin receptors implicated in hypertension and heart failure . Additionally, the oxadiazole derivatives have shown significant anticancer activity against various human cancer cell lines .

Anticancer Activity

Several studies have demonstrated the anticancer potential of ethenesulfonamide derivatives. For example:

  • Cell Line Studies : Compounds similar to this compound were tested against MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) cell lines using the MTT assay. Results indicated that these compounds inhibited cell proliferation effectively .
CompoundCell LineIC50 (µM)Reference
7aMCF-712.5
7bA54910.0
7cDU14515.0

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring significantly influence the potency and selectivity of the compound. Electronic and steric descriptors have been correlated with anticancer activity; for instance:

  • Electronic Descriptors : The highest occupied molecular orbital energy (E_HOMO) plays a crucial role in determining activity.
  • Steric Descriptors : Parameters such as the radius index and hydrophobicity significantly impact the binding affinity to biological targets .

Case Studies

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives linked to sulfonamides and evaluated their biological activity against various cancer cell lines. The derivatives exhibited promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
  • QSAR Models : Quantitative structure–activity relationship models have been developed to predict the biological activity of ethenesulfonamide derivatives. These models demonstrated a strong correlation between calculated and observed activities, highlighting the predictive power of electronic and steric parameters .

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